molecular formula C10H12ClNOS B2658474 (2-Furylmethyl)(3-thienylmethyl)amine hydrochloride CAS No. 1158231-76-5

(2-Furylmethyl)(3-thienylmethyl)amine hydrochloride

Cat. No.: B2658474
CAS No.: 1158231-76-5
M. Wt: 229.72
InChI Key: YJSFRDSKAOZRRC-UHFFFAOYSA-N
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Description

(2-Furylmethyl)(3-thienylmethyl)amine hydrochloride is a chemical compound with the molecular formula C10H12ClNOS. It is a hydrochloride salt of an amine that contains both furan and thiophene rings. This compound is of interest due to its unique structure, which combines heterocyclic rings, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Furylmethyl)(3-thienylmethyl)amine hydrochloride typically involves the reaction of 2-furylmethylamine with 3-thienylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. Purification is achieved through crystallization or recrystallization techniques to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

(2-Furylmethyl)(3-thienylmethyl)amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the hydrochloride can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(2-Furylmethyl)(3-thienylmethyl)amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Furylmethyl)(3-thienylmethyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of both furan and thiophene rings allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2-Furylmethyl)amine hydrochloride: Contains only the furan ring.

    (3-Thienylmethyl)amine hydrochloride: Contains only the thiophene ring.

    (2-Furylmethyl)(2-thienylmethyl)amine hydrochloride: Similar structure but with a different position of the thiophene ring.

Uniqueness

(2-Furylmethyl)(3-thienylmethyl)amine hydrochloride is unique due to the combination of both furan and thiophene rings in its structure. This dual heterocyclic system provides distinct chemical and biological properties, making it a versatile compound in various research fields.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-thiophen-3-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS.ClH/c1-2-10(12-4-1)7-11-6-9-3-5-13-8-9;/h1-5,8,11H,6-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSFRDSKAOZRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC2=CSC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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